REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:6]=[C:5]([NH2:7])[O:4][N:3]=1.[CH2:8]([O:10][C:11](=[O:22])[C:12](=[CH:18]OCC)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9]>>[CH2:8]([O:10][C:11](=[O:22])[C:12](=[CH:18][NH:7][C:5]1[O:4][N:3]=[C:2]([CH3:1])[CH:6]=1)[C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH3:9]
|
Name
|
|
Quantity
|
1.14 mol
|
Type
|
reactant
|
Smiles
|
CC1=NOC(=C1)N
|
Name
|
|
Quantity
|
1.14 mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)=COCC)=O
|
Type
|
CUSTOM
|
Details
|
with stirring for 45 minutes at 130°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After this period
|
Type
|
CUSTOM
|
Details
|
ethanol is removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Type
|
CUSTOM
|
Details
|
is recrystallized from ethanol, m.p. 134°-136°, yield 245 g
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(C(=O)OCC)=CNC1=CC(=NO1)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |